An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of 4-(Benzo[b]thiophen-7-yl)isoquinoline
An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of 4-(Benzo[b]thiophen-7-yl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties and molecular weight of the novel heterocyclic compound, 4-(Benzo[b]thiophen-7-yl)isoquinoline. This molecule represents a unique fusion of the biologically significant isoquinoline and benzo[b]thiophene scaffolds, suggesting its potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited in public literature, this guide furnishes a robust framework for its characterization. We will delve into its molecular structure and weight, predicted and experimentally determined properties, and detailed, field-proven protocols for the elucidation of its complete physicochemical profile. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.
Introduction: The Convergence of Two Privileged Scaffolds
The compound 4-(Benzo[b]thiophen-7-yl)isoquinoline is a sophisticated molecular architecture that marries two heterocyclic systems of profound importance in drug discovery and materials science. The isoquinoline moiety is a cornerstone of numerous natural alkaloids, including morphine and papaverine, and is a key structural motif in a vast array of synthetic compounds with diverse biological activities such as anesthetic, antihypertensive, and vasodilatory effects.[1] Concurrently, the benzo[b]thiophene scaffold is a prevalent structural unit in many pharmaceuticals and organic materials.[2] The fusion of these two systems at the 4-position of the isoquinoline ring and the 7-position of the benzo[b]thiophene ring creates a unique spatial and electronic arrangement, suggesting novel pharmacological and photophysical properties.[2]
This guide serves as a foundational resource for researchers investigating 4-(Benzo[b]thiophen-7-yl)isoquinoline. We will present its known molecular characteristics and provide detailed experimental workflows for the determination of its key physicochemical parameters.
Molecular Structure and Weight
The initial step in characterizing any novel compound is the unambiguous determination of its molecular structure and weight.
Molecular Formula and Weight
The chemical formula for 4-(Benzo[b]thiophen-7-yl)isoquinoline is C₁₇H₁₁NS. This gives the compound a molecular weight of 261.3 g/mol .[2]
Structural Confirmation and Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for the precise determination of a molecule's elemental composition. For 4-(Benzo[b]thiophen-7-yl)isoquinoline, the theoretical monoisotopic mass is calculated to be 261.06122053 Da .[2] Experimental verification of this exact mass via HRMS, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would confirm the molecular formula.[2]
Further structural elucidation is achieved through a suite of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of the molecule.
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Infrared (IR) Spectroscopy: This technique is used to identify the characteristic functional groups present. The IR spectrum of 4-(Benzo[b]thiophen-7-yl)isoquinoline is expected to be dominated by absorptions characteristic of its aromatic nature, with aromatic C-H stretching bands appearing just above 3000 cm⁻¹.[2]
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Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended π-conjugated system of this molecule is predicted to result in significant absorption in the UV region, corresponding to π → π* transitions.[2]
A logical workflow for the synthesis, purification, and characterization of a novel compound like 4-(Benzo[b]thiophen-7-yl)isoquinoline is essential for obtaining reliable data.
Caption: A generalized workflow for the synthesis, purification, and characterization of a novel compound.
Physicochemical Properties: A Predictive and Experimental Approach
The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems. While some properties of 4-(Benzo[b]thiophen-7-yl)isoquinoline can be predicted, experimental determination is the gold standard.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties for 4-(Benzo[b]thiophen-7-yl)isoquinoline, including both known and to-be-determined values. For context, the experimentally determined properties of the parent isoquinoline are also provided.
| Property | 4-(Benzo[b]thiophen-7-yl)isoquinoline | Isoquinoline (Reference) |
| Molecular Formula | C₁₇H₁₁NS | C₉H₇N |
| Molecular Weight | 261.3 g/mol [2] | 129.162 g·mol⁻¹[1] |
| Physical State | Solid (Predicted) | Colorless oily liquid; hygroscopic platelets when solid[1] |
| Melting Point | To be determined | 26–28 °C[1] |
| Boiling Point | To be determined | 242 °C[1] |
| Solubility | To be determined | Low solubility in water; dissolves well in common organic solvents and dilute acids[1] |
| pKa | To be determined | 5.14[1] |
| logP | To be determined | 2.08[3] |
Predicted Molecular Geometry
Quantum chemical calculations using Density Functional Theory (DFT) predict that the optimized structure of 4-(Benzo[b]thiophen-7-yl)isoquinoline is non-planar. The steric hindrance between hydrogen atoms on the adjacent isoquinoline and benzothiophene rings forces a dihedral twist. This twist angle is a critical parameter that influences the degree of π-conjugation between the two moieties, which in turn affects the molecule's electronic properties.[2]
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-(Benzo[b]thiophen-7-yl)isoquinoline.
Determination of Melting Point
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. It is a fundamental indicator of purity.
Experimental Protocol:
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Sample Preparation: A small amount of the dry, crystalline 4-(Benzo[b]thiophen-7-yl)isoquinoline is placed in a capillary tube.
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Measurement: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated rapidly to approximately 10-15°C below the expected melting point, after which the heating rate is slowed to 1-2°C per minute to ensure accurate determination.
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Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Determination of Solubility
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The "shake-flask" method is the gold standard for determining equilibrium solubility.
Experimental Protocol (Shake-Flask Method):
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Preparation of Saturated Solution: An excess amount of solid 4-(Benzo[b]thiophen-7-yl)isoquinoline is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
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Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a chemically inert filter.
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Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Determination of pKa
Principle: The pKa is a measure of the acidity or basicity of a compound. For a basic compound like 4-(Benzo[b]thiophen-7-yl)isoquinoline, the pKa refers to the equilibrium constant for the protonation of the nitrogen atom in the isoquinoline ring. Spectrophotometric or potentiometric titration are common methods for pKa determination.
Experimental Protocol (Spectrophotometric Titration):
-
Solution Preparation: A stock solution of 4-(Benzo[b]thiophen-7-yl)isoquinoline is prepared in a suitable solvent (e.g., methanol-water mixture).
-
pH Adjustment: Aliquots of the stock solution are added to a series of buffers with a range of known pH values.
-
UV-Vis Measurement: The UV-Vis absorption spectrum of each solution is recorded. The wavelength of maximum absorbance (λmax) will likely shift as the compound transitions between its neutral and protonated forms.
-
Data Analysis: The absorbance at a specific wavelength is plotted against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.
Determination of Lipophilicity (logP)
Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically n-octanol and water. The logarithm of this ratio (logP) is a key indicator of a drug's lipophilicity and its ability to cross cell membranes. The shake-flask method is the classical approach for logP determination.[4][5][6][7]
Experimental Protocol (Shake-Flask Method):
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of 4-(Benzo[b]thiophen-7-yl)isoquinoline is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a sealed container and agitated until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Conclusion
4-(Benzo[b]thiophen-7-yl)isoquinoline is a molecule of significant interest due to its hybrid structure composed of two pharmacologically relevant scaffolds. This guide has provided a comprehensive overview of its known molecular properties and, critically, has outlined detailed and robust experimental protocols for the determination of its key physicochemical parameters. By following these self-validating methodologies, researchers can generate the high-quality data necessary to unlock the full potential of this promising compound in the fields of drug discovery and materials science. The elucidation of its complete physicochemical profile will be instrumental in understanding its structure-activity relationships and guiding future derivatization efforts.
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